

Spectroscopic Characterization of 2-Aminophenylacetic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Aminophenylacetic acid

CAS No.: 3342-78-7

Cat. No.: B1195769

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Introduction

2-Aminophenylacetic acid (2-APAA), a substituted derivative of phenylacetic acid, serves as a valuable building block in synthetic organic chemistry and is of significant interest to researchers in drug development. Its structure, featuring a phenyl ring, a carboxylic acid moiety, and an amino group at the ortho position, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules and heterocyclic compounds.[1] The precise structural elucidation and purity assessment of 2-APAA are paramount for ensuring the reliability and reproducibility of synthetic protocols and the quality of downstream products.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize **2-aminophenylacetic acid**: Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we can achieve an unambiguous confirmation of the molecular structure. This document is intended for researchers, scientists, and professionals in

the field of drug development who require a thorough understanding of the spectroscopic properties of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of distinct proton environments and their neighboring protons.

- **Sample Preparation:** Approximately 5-10 mg of **2-aminophenylacetic acid** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). DMSO- d_6 is a suitable solvent due to its ability to dissolve the analyte and its distinct solvent peak that does not interfere with the signals of interest. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
- **Data Acquisition:** The ^1H NMR spectrum was acquired on a 400 MHz spectrometer. The sample was placed in a 5 mm NMR tube. Key acquisition parameters included a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans were averaged to improve the signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz followed by Fourier transformation. The spectrum was then phased and baseline corrected. The chemical shifts were referenced to the residual solvent peak of DMSO- d_6 at δ 2.50 ppm.

The ^1H NMR spectrum of **2-aminophenylacetic acid** in DMSO- d_6 is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the amine protons, and the carboxylic acid proton.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.3	broad singlet	1H	-COOH
7.05	triplet	1H	Ar-H
6.85	doublet	1H	Ar-H
6.65	doublet	1H	Ar-H
6.50	triplet	1H	Ar-H
~5.0	broad singlet	2H	-NH ₂
3.45	singlet	2H	-CH ₂ -

Interpretation of the ¹H NMR Spectrum:

- **Carboxylic Acid Proton (-COOH):** A highly deshielded, broad singlet is anticipated at approximately 12.3 ppm. The significant downfield shift is characteristic of a carboxylic acid proton, and its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
- **Aromatic Protons (Ar-H):** The four protons on the ortho-substituted benzene ring are chemically non-equivalent and are expected to appear as a complex set of multiplets in the aromatic region (6.5-7.1 ppm). The ortho-substitution pattern leads to distinct splitting patterns for each proton due to coupling with their neighbors.
- **Amine Protons (-NH₂):** A broad singlet corresponding to the two amine protons is expected around 5.0 ppm. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.
- **Methylene Protons (-CH₂-):** A singlet at approximately 3.45 ppm, integrating to two protons, is assigned to the methylene group. The singlet multiplicity indicates no adjacent protons to couple with.

Caption: Molecular structure of **2-aminophenylacetic acid** with key proton groups highlighted.

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

- **Sample Preparation:** A more concentrated sample of approximately 20-30 mg of **2-aminophenylacetic acid** was dissolved in 0.7 mL of DMSO- d_6 .
- **Data Acquisition:** The ^{13}C NMR spectrum was acquired on a 400 MHz spectrometer at a carbon frequency of 100 MHz. A standard proton-decoupled pulse sequence was used. Key acquisition parameters included a 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans (e.g., 1024) was necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- **Data Processing:** The FID was processed with a line broadening of 1.0 Hz, followed by Fourier transformation. The spectrum was referenced to the solvent peak of DMSO- d_6 at δ 39.52 ppm.

The proton-decoupled ^{13}C NMR spectrum of **2-aminophenylacetic acid** is expected to show eight distinct signals, corresponding to the eight carbon atoms in unique chemical environments.

Chemical Shift (δ , ppm)	Assignment
~173.5	-COOH
~145.0	C-NH ₂
~130.0	Ar-C
~128.5	Ar-C
~125.0	Ar-C
~118.0	Ar-C
~115.5	Ar-C
~40.0	-CH ₂ -

Interpretation of the ^{13}C NMR Spectrum:

- **Carbonyl Carbon (-COOH):** The least shielded carbon is the carbonyl carbon of the carboxylic acid, appearing at approximately 173.5 ppm.
- **Aromatic Carbons (Ar-C):** Six distinct signals are expected in the aromatic region (115-145 ppm). The carbon atom bonded to the electron-donating amino group (C-NH₂) is expected to be significantly shielded and appear upfield, while the carbon attached to the electron-withdrawing carboxylic acid group will be deshielded. The remaining aromatic carbons will have chemical shifts determined by their position relative to these substituents.
- **Methylene Carbon (-CH₂-):** The methylene carbon is expected to resonate at approximately 40.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

- **Sample Preparation:** A small amount of solid **2-aminophenylacetic acid** was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- **Data Processing:** The resulting interferogram was Fourier transformed to generate the infrared spectrum, which was then baseline corrected.

The IR spectrum of **2-aminophenylacetic acid** will exhibit characteristic absorption bands for the O-H, N-H, C-H, C=O, and C=C bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (carboxylic acid), N-H stretch (amine)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
~1700	Strong, Sharp	C=O stretch (carboxylic acid)
~1600, ~1480	Medium	C=C stretch (aromatic ring)
~1580	Medium	N-H bend (amine)
~1300	Medium	C-O stretch (carboxylic acid)
~1250	Medium	C-N stretch (aromatic amine)

Interpretation of the IR Spectrum:

- **O-H and N-H Stretching Region:** A very broad and intense absorption in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping O-H stretching vibration of the hydrogen-bonded carboxylic acid and the N-H stretching vibrations of the primary amine.
- **C-H Stretching Region:** Absorptions for the aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.
- **Carbonyl Stretching:** A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the C=O group of the carboxylic acid.
- **Aromatic and Amine Bending Regions:** The absorptions for the aromatic C=C stretching vibrations are typically found around 1600 and 1480 cm⁻¹. The N-H bending vibration of the primary amine usually appears around 1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural insights.

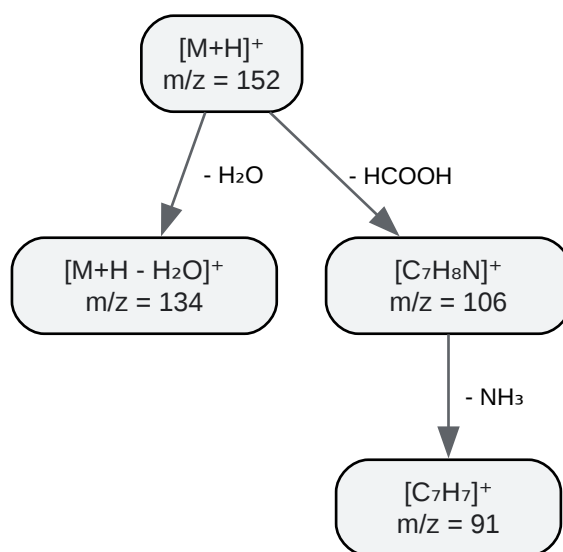
- **Sample Introduction:** A dilute solution of **2-aminophenylacetic acid** in methanol was introduced into the mass spectrometer via a direct infusion electrospray ionization (ESI) source.
- **Data Acquisition:** The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C.
- **Data Processing:** The acquired data was processed to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

The mass spectrum of **2-aminophenylacetic acid** is expected to show a prominent molecular ion peak (or protonated molecule in the case of ESI) and several characteristic fragment ions. The nominal molecular weight of **2-aminophenylacetic acid** is 151.16 g/mol .

m/z	Proposed Fragment
152	$[M+H]^+$
134	$[M+H - H_2O]^+$
106	$[M+H - HCOOH]^+$ or $[C_7H_8N]^+$
91	$[C_7H_7]^+$ (tropylium ion)

Interpretation of the Mass Spectrum and Fragmentation Pathways:

- **Molecular Ion:** In ESI, the protonated molecule $[M+H]^+$ is expected at m/z 152.
- **Key Fragmentations:** A common fragmentation pathway for carboxylic acids is the loss of water (18 Da), leading to a fragment at m/z 134. Another characteristic fragmentation is the loss of formic acid (46 Da), resulting in a fragment at m/z 106. This fragment can also be formed by the cleavage of the bond between the methylene group and the carboxylic acid, followed by rearrangement. The fragment at m/z 91 is likely the stable tropylium ion, formed through rearrangement and loss of the side chain.



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Caption: Proposed fragmentation pathway of **2-aminophenylacetic acid** in ESI-MS.

Conclusion

The comprehensive analysis of **2-aminophenylacetic acid** using ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. Each technique offers complementary information, and together, they create a detailed spectroscopic fingerprint of the molecule. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the confident identification and quality assessment of this important chemical building block in their synthetic endeavors.

References

- PubChem. **2-Aminophenylacetic acid**. [\[Link\]](#)[1]

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Sources

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